molecular formula C19H14FN5O3 B2356709 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 1904202-11-4

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

Cat. No. B2356709
CAS RN: 1904202-11-4
M. Wt: 379.351
InChI Key: OZICMIIEBTWRGG-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide” is a complex organic molecule that contains several functional groups, including a triazine ring, a quinoline ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the formation of the triazine ring and the quinoline ring . The exact method would depend on the starting materials and the desired substitution pattern on the rings .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a triazine ring and a quinoline ring suggests a polycyclic structure . The exact 3D structure would depend on the specific arrangement of these rings and the presence of any substituents .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely be determined by the functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, and the triazine ring could participate in various addition and substitution reactions .

Scientific Research Applications

Synthesis and Antibacterial Activities

Researchers have synthesized various fluoroquinolone derivatives, demonstrating significant in vitro antibacterial activity against Gram-positive and Gram-negative organisms. These activities are attributed to the structural modifications at specific positions on the quinolone core, highlighting the importance of structural-activity relationships (SAR) in the development of potent antibacterial agents (Cooper et al., 1990). Similarly, other studies have focused on synthesizing fluoroquinolone-based compounds with different heterocyclic substituents, showcasing a broad spectrum of antimicrobial effectiveness (Patel & Patel, 2010).

Photophysical Properties and Mechanisms

Investigations into the photophysical properties of fluoroquinolones reveal complex interactions within their molecular structures, such as photonucleophilic aromatic substitution processes. These studies provide insights into the mechanisms of action and the potential for developing novel fluoroquinolone derivatives with enhanced photostability and antibacterial properties (Cuquerella et al., 2004).

Novel Synthesis Approaches

Research on the synthesis of fluoroquinolone derivatives, including those incorporating thiazolidinone and other heterocyclic frameworks, underscores the adaptability of these compounds in generating new antimicrobial agents. These synthetic approaches aim at enhancing the antimicrobial spectrum and pharmacokinetic profiles of fluoroquinolones (Desai et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to both the catalytic site and peripheral anionic site of the AChE active site . This interaction inhibits the enzymes’ ability to break down acetylcholine, leading to an increased concentration of this neurotransmitter in the brain .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE and BuChE, the breakdown of acetylcholine is reduced, leading to its increased availability. This can enhance cholinergic transmission, which is beneficial in conditions where acetylcholine levels are typically reduced, such as Alzheimer’s disease .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels in the brain. This can result in improved cognitive function, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically reduced . Additionally, the compound has been observed to have significant neuroprotective activity against H2O2-induced oxidative stress .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential applications in various fields .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c20-11-5-6-16-14(9-11)19(28)25(24-23-16)8-7-21-18(27)13-10-17(26)22-15-4-2-1-3-12(13)15/h1-6,9-10H,7-8H2,(H,21,27)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZICMIIEBTWRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

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